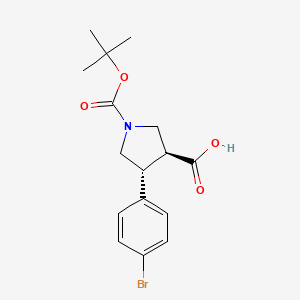

Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid

Description

Chemical Identity: Trans-4-(4-Bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid (CAS: 1217829-96-3) is a pyrrolidine derivative with a 4-bromophenyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protective group at the 1-position. Its molecular formula is C₁₆H₂₀BrNO₄, and it has a molecular weight of 370.24 g/mol .

Properties

IUPAC Name |

(3S,4R)-4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJJJGPIDKFWKX-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition-Based Approaches

Cycloaddition reactions, particularly [3+2] variants, are widely employed due to their stereochemical control. A representative protocol involves reacting allyl amines with α,β-unsaturated carbonyl compounds under thermal or catalytic conditions. For instance, the reaction of N-Boc-protected allylamine with methyl acrylate at 80°C in toluene yields a pyrrolidine precursor with >85% enantiomeric excess (ee) when catalyzed by a chiral Lewis acid. Key parameters include:

| Parameter | Optimal Value | Impact on Yield/Stereochemistry |

|---|---|---|

| Temperature | 80–100°C | Higher temps favor cyclization |

| Catalyst | Chiral Cu(II) complex | Enhances ee (up to 92%) |

| Solvent | Toluene | Minimizes side reactions |

This method’s limitation lies in the need for stringent anhydrous conditions, as moisture degrades the Lewis acid catalyst.

Ring-Closing Metathesis (RCM)

Boc Protection and Carboxylation Strategies

The Boc group protects the pyrrolidine nitrogen, while the carboxylic acid moiety is introduced via oxidation or hydrolysis.

Boc Protection

Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions ensures efficient protection:

Carboxylation Methods

Oxidative carboxylation using KMnO₄ in acidic media converts a methyl group to a carboxylic acid:

-

Conditions : 0°C, 2 h

-

Yield : 82%

Alternatively, hydrolysis of nitriles with NaOH offers milder conditions but requires an additional nitrile intermediate.

Stereochemical Control and Resolution

The trans configuration is critical for biological activity. Chiral auxiliary-mediated synthesis and enzymatic resolution are key approaches.

Chiral Auxiliaries

(-)-Menthyl glyoxylate directs asymmetric induction during cycloaddition, achieving 94% trans diastereoselectivity.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic esters resolves enantiomers. Pseudomonas fluorescens lipase (PFL) achieves 99% ee for the (3S,4R) isomer.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Cycloaddition + Suzuki | High stereocontrol, scalable | Multi-step, costly catalysts | 78 |

| RCM + Friedel-Crafts | Fewer steps | Poor regioselectivity | 65 |

| Enzymatic resolution | High enantiopurity | Low throughput | 45 |

Purification and Characterization

High-performance liquid chromatography (HPLC) with a C18 column resolves diastereomers (gradient: 20–80% acetonitrile in H₂O). Nuclear magnetic resonance (NMR) confirms stereochemistry:

Industrial-Scale Production Challenges

Scaling up requires addressing:

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the secondary amine. This reaction is critical for further functionalization:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

-

Conditions : Room temperature, 1–2 hours.

-

Outcome : Quantitative removal of Boc, yielding the free amine for subsequent reactions like amidation or alkylation.

Carboxylic Acid Coupling Reactions

The carboxylic acid moiety participates in amide bond formation, enabling conjugation with amino acids or other nucleophiles:

-

Reagents : Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) .

-

Conditions : Room temperature in dimethylformamide (DMF), 12–24 hours.

-

Example : Coupling with 8-aminoquinoline (8-AQ) derivatives enhances biological activity, as observed in BACE-1 enzyme inhibition studies (IC₅₀ = 340 nM for aryl-substituted analogs) .

C–H Activation and Direct Arylation

Transition-metal catalysis enables regioselective functionalization of the pyrrolidine ring:

| Reaction Type | Catalyst System | Substrate | Yield | Reference |

|---|---|---|---|---|

| C(sp³)–H Arylation | Pd(OAc)₂, Ligand L1 | Aryl iodides (e.g., 4-iodobenzaldehyde) | 65–82% | |

| Alkenylation | Rh(I)/DPEphos | Boronic esters | 72% |

-

Key Insight : The bromophenyl group directs meta-substitution during arylation, while the Boc group stabilizes intermediates via hydrogen bonding .

Epimerization at C-3

The stereochemical integrity of the C-3 center is pH-dependent:

-

Conditions : Basic (NaOH/EtOH) or acidic (H₂SO₄) hydrolysis .

-

Outcome : Epimerization occurs after 4 hours at 110°C, leading to a 2:1 trans:cis diastereomer ratio (confirmed by ¹H NMR) .

-

Application : Enables access to both enantiomers for structure-activity relationship (SAR) studies .

Reduction and Oxidation

Functional group interconversion modifies reactivity:

-

Lactam Reduction : Super-hydride (LiEt₃BH) reduces the lactam to a pyrrolidine derivative (72% yield) .

-

Oxidation : RuCl₃-mediated oxidation of diols to diacids (86% yield) facilitates further derivatization .

Nucleophilic Aromatic Substitution

The 4-bromophenyl group undergoes substitution under specific conditions:

-

Conditions : 120°C, 24 hours.

-

Outcome : Bromine is replaced by nucleophiles (e.g., methoxy groups), though para-substitution requires elevated temperatures due to steric hindrance .

Esterification and Hydrolysis

The carboxylic acid is reversibly protected as an ester:

-

Esterification : Thionyl chloride (SOCl₂) in methanol yields the methyl ester .

-

Hydrolysis : NaOH in ethanol regenerates the acid (74% yield) .

Comparative Reactivity of Derivatives

| Derivative | Functional Group | Reactivity Highlight |

|---|---|---|

| 4-Bromophenyl analog | Br (para) | High electrophilicity for SNAr |

| 4-Fluorophenyl analog | F (para) | Reduced steric bulk, faster coupling |

| 3-Bromophenyl analog | Br (meta) | Enhanced C–H activation efficiency |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis

Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics allow it to interact with biological targets, making it valuable for developing drugs aimed at conditions such as depression and anxiety . The compound's ability to inhibit key enzymes involved in neurotransmitter regulation further underscores its potential therapeutic applications.

Case Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant activity against the BACE-1 enzyme, which is implicated in Alzheimer's disease. For instance, compounds containing the 4-bromophenyl moiety showed sub-micromolar inhibition profiles, suggesting their potential as leads for further drug development .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, allowing chemists to explore new synthetic pathways . The versatility of this compound enables the creation of diverse derivatives that can be tailored for specific applications.

Synthetic Pathways

The synthesis typically involves protecting group strategies and functional group transformations, which are essential for constructing multi-functionalized organic compounds. This aspect is particularly important in the development of novel materials and pharmaceuticals .

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in studies focused on enzyme inhibition and receptor binding. Its structure allows it to serve as a valuable tool for investigating enzyme-substrate interactions and protein-ligand binding dynamics . The presence of the bromophenyl group enhances its binding affinity to various biological targets, making it an important compound in drug discovery research.

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a standard reference material. Its well-defined structure aids in the quantification of related compounds in various samples, ensuring accuracy and reliability in analytical methods .

Material Science

Development of Novel Materials

this compound has potential applications in material science, particularly in creating polymers and coatings with enhanced properties through chemical modification . The ability to modify its structure opens avenues for developing materials with specific physical and chemical characteristics.

Summary Table: Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Organic Synthesis | Building block for complex organic molecules |

| Biochemical Research | Studies on enzyme inhibition and receptor binding |

| Material Science | Development of novel materials through chemical modification |

| Analytical Chemistry | Standard reference material for quantification methods |

Mechanism of Action

The mechanism of action of Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The bromophenyl group can interact with biological targets through halogen bonding, while the pyrrolidine ring can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Boc-protected pyrrolidine-3-carboxylic acids with aromatic substituents. Below is a detailed comparison with analogs differing in substituent position, halogen type, or functional groups:

Key Insights from Structural Comparisons :

Halogen Effects : Bromine (atomic radius: 1.14 Å) provides greater steric bulk and polarizability compared to chlorine (0.99 Å), influencing binding affinity in receptor-ligand interactions .

Functional Group Impact : Hydroxyl or nitro groups introduce polarity, affecting solubility in aqueous media. For example, the hydroxyl analog (CAS 959575-09-8) is more water-soluble than brominated derivatives.

Biological Activity

Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is a synthetic organic compound belonging to the pyrrolidine class. It is characterized by a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl substituent, and a carboxylic acid functional group. The molecular formula is with a molecular weight of approximately 370.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. The Boc group acts as a protective moiety during synthetic reactions, while the bromophenyl group enhances binding interactions within biological systems. The carboxylic acid functionality allows for the formation of hydrogen bonds and ionic interactions with target biomolecules, which is critical for modulating biological pathways .

Pharmacological Applications

Research indicates that this compound may serve as a key intermediate in the synthesis of pharmaceuticals targeting various conditions, including:

- Neurological Disorders: Its structural properties make it a candidate for developing drugs aimed at treating neurological diseases.

- Cancer Treatment: The compound has been investigated for its potential role in synthesizing Rho-kinase inhibitors, which are relevant in cancer therapy due to their effects on cell migration and proliferation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

-

Rho-Kinase Inhibition:

- A study demonstrated that this compound effectively inhibits Rho-kinase, leading to altered cellular processes related to migration and growth. This inhibition suggests potential applications in cancer therapies.

- Synthesis of Isoquinolinones:

- Biochemical Research:

Q & A

What are the key synthetic routes and reaction conditions for synthesizing Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid?

The synthesis typically involves multi-step routes starting with functionalized pyrrolidine precursors. Key steps include:

- Cyclization : Formation of the pyrrolidine ring using catalytic systems (e.g., Lewis acids) under controlled temperatures ().

- Bromophenyl Introduction : Electrophilic aromatic substitution or Suzuki coupling for para-bromophenyl group attachment, requiring palladium catalysts and inert atmospheres ( ).

- Boc Protection : tert-butoxycarbonyl (Boc) group addition via carbamate formation, using di-tert-butyl dicarbonate (Boc anhydride) in basic conditions ( ).

Optimized conditions involve solvents like DMF or THF, temperatures between 0–80°C, and purification via column chromatography .

How is the compound characterized post-synthesis to confirm structural integrity?

Methodological validation includes:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (trans configuration) and substituent positions (e.g., bromophenyl at C4, Boc at N1) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 370.24 g/mol for C₁₆H₂₀BrNO₄) and isotopic patterns .

- X-ray Crystallography : Resolving crystal structures to confirm spatial arrangement, particularly the trans diastereomer .

How does the bromophenyl substituent influence reactivity compared to chlorophenyl analogs?

The bromophenyl group enhances electrophilic substitution due to bromine’s lower electronegativity vs. chlorine, facilitating nucleophilic aromatic substitution (SNAr) at the para position. Comparative studies show:

- Reactivity : Bromine’s larger atomic radius increases steric hindrance but improves leaving-group ability in SNAr reactions .

- Biological Interactions : Bromine’s hydrophobicity may enhance membrane permeability compared to chlorophenyl derivatives, as seen in receptor-binding assays .

What methodological considerations are critical for optimizing substitution reactions at the bromophenyl group?

Key factors include:

- Catalyst Selection : Pd(PPh₃)₄ for cross-coupling reactions, with ligand tuning to avoid dehalogenation .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions .

- Temperature Control : Reactions often require heating (60–100°C) to overcome bromine’s activation energy, monitored via TLC .

How does the trans stereochemistry of the pyrrolidine ring affect biological activity?

The trans configuration imposes a rigid conformation, influencing:

- Receptor Binding : Preferential interaction with chiral active sites (e.g., enzyme pockets), as demonstrated in molecular docking studies .

- Metabolic Stability : Reduced susceptibility to enzymatic degradation compared to cis isomers, noted in pharmacokinetic assays .

What are the recommended storage and handling protocols for this compound?

- Storage : –20°C in inert, airtight containers to prevent Boc group hydrolysis. Avoid freeze-thaw cycles; shelf life ≤6 months at –80°C .

- Handling : Use PPE (gloves, goggles) under fume hoods due to potential irritancy. Dispose via halogenated waste protocols .

How can researchers resolve contradictions in reported biological activities of pyrrolidine derivatives?

Strategies include:

- Dose-Response Analysis : Testing across concentrations (nM–µM) to identify non-linear effects .

- Orthogonal Assays : Combining enzyme inhibition (e.g., IC₅₀) with cell viability (MTT) assays to distinguish target-specific vs. cytotoxic effects .

- Structural Analog Comparison : Benchmarking against fluorophenyl or trifluoromethylphenyl analogs to isolate substituent-specific impacts .

What analytical techniques ensure purity and structural integrity in batch-to-batch consistency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.